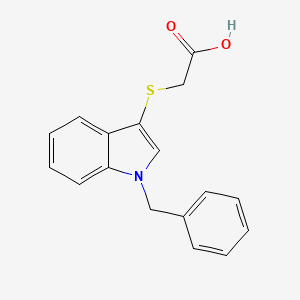

1-Benzylindole-3-thioacetic acid

Übersicht

Beschreibung

1-Benzylindole-3-thioacetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound, in particular, features an indole ring system attached to an acetic acid moiety via a thioether linkage, making it a unique structure with potential biological significance.

Vorbereitungsmethoden

The synthesis of acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]- typically involves the reaction of 1-(phenylmethyl)-1h-indole-3-thiol with acetic acid derivatives under specific conditions. One common method involves the use of acetic anhydride as a reagent in the presence of a base such as pyridine to facilitate the formation of the thioether bond . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

1-Benzylindole-3-thioacetic acid undergoes various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]- involves its interaction with specific molecular targets and pathways. The indole ring system is known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors, which are involved in various physiological processes . The thioether linkage may also play a role in modulating the compound’s biological activity by influencing its binding affinity and selectivity for these targets .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]- include other indole derivatives such as indole-3-acetic acid and indole-3-butyric acid . These compounds share the indole ring system but differ in their side chains and functional groups, which can significantly impact their biological activities and applications. 1-Benzylindole-3-thioacetic acid is unique due to its thioether linkage, which imparts distinct chemical and biological properties compared to other indole derivatives .

Biologische Aktivität

1-Benzylindole-3-thioacetic acid (BITA) is a compound belonging to the indole derivatives class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Overview of this compound

This compound has a unique thioether linkage that distinguishes it from other indole derivatives. Its molecular formula is and it has been studied for various pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities.

The primary mechanism of action for BITA involves its interaction with the FtsZ protein , a crucial component in bacterial cell division. By inhibiting FtsZ, BITA disrupts the bacterial cell division process, leading to growth inhibition and potential cell death. This mechanism positions BITA as a promising candidate for developing new antibacterial agents.

Antibacterial Properties

Research indicates that BITA exhibits significant antibacterial activity against various strains of bacteria. Its effectiveness is attributed to its ability to interfere with the bacterial cell division pathway. In vitro studies have shown that BITA can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis at low concentrations.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Bacillus subtilis | 20 µg/mL |

| Escherichia coli | 30 µg/mL |

Study on Anticancer Activity

In a recent study, BITA was tested for its anticancer properties against various cancer cell lines. The results demonstrated that BITA induces apoptosis in cancer cells through the activation of caspase pathways. The compound showed selective toxicity towards cancer cells while sparing normal cells.

Table 2: Cytotoxic Effects of BITA on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 35 |

In Vivo Toxicity Assessment

An in vivo study assessed the toxicity profile of BITA in mice. The compound was administered at varying doses, and results indicated no significant toxicity at doses up to 2000 mg/kg. Histopathological examinations revealed no adverse effects on vital organs such as the liver, kidneys, or lungs .

Eigenschaften

IUPAC Name |

2-(1-benzylindol-3-yl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c19-17(20)12-21-16-11-18(10-13-6-2-1-3-7-13)15-9-5-4-8-14(15)16/h1-9,11H,10,12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNSSDYXGNZKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401224625 | |

| Record name | 2-[[1-(Phenylmethyl)-1H-indol-3-yl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649161 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

524035-97-0 | |

| Record name | 2-[[1-(Phenylmethyl)-1H-indol-3-yl]thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524035-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[1-(Phenylmethyl)-1H-indol-3-yl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.